

What is the chemical structure of GW405833 hydrochloride?

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Compound of Interest

Compound Name: GW405833 hydrochloride

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An In-depth Technical Guide to GW405833 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW405833 hydrochloride is a synthetic, potent, and selective cannabinoid receptor 2 (CB2) agonist that has garnered significant interest in the scientific community for its potential therapeutic applications, particularly in the management of pain and inflammation.[1] This technical guide provides a comprehensive overview of the chemical structure, pharmacological properties, and key experimental methodologies associated with **GW405833 hydrochloride**. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Chemical Structure and Properties

GW405833 hydrochloride, chemically known as 1-(2,3-Dichlorobenzoyl)-5-methoxy-2-methyl-3-(2-morpholinoethyl)-1H-indole hydrochloride, is a complex organic molecule. Its structure is characterized by a central indole core, substituted at various positions to confer its specific pharmacological activity.

Chemical Identifiers:



Identifier	Value		
IUPAC Name	(2,3-dichlorophenyl)-[5-methoxy-2-methyl-3-(2-morpholin-4-ylethyl)indol-1-yl]methanone;hydrochloride		
Molecular Formula	C23H25Cl3N2O3		
Molecular Weight	499.82 g/mol		
CAS Number	1202865-22-2		
SMILES	CI.COc1ccc2c(c1)c(CCN1CCOCC1)c(C)n2C(= O)c1cccc(Cl)c1Cl		

Pharmacological Profile

GW405833 hydrochloride is primarily characterized as a potent and selective agonist for the cannabinoid receptor 2 (CB2).[1] However, its pharmacological profile is complex, with evidence suggesting a nuanced interaction with the cannabinoid receptor 1 (CB1) that contributes to its analgesic effects.

Receptor Binding and Functional Activity

The affinity and functional activity of GW405833 at both CB1 and CB2 receptors have been quantified in various studies. This data is crucial for understanding its selectivity and mechanism of action.

Receptor	Parameter	Value	Species	Reference
CB2	Ki	3.92 nM	Human	[2]
EC50	0.65 nM	Human	[2]	
CB1	Ki	4772 nM	Human	[2]
EC ₅₀	16.1 μΜ	Human	[2]	

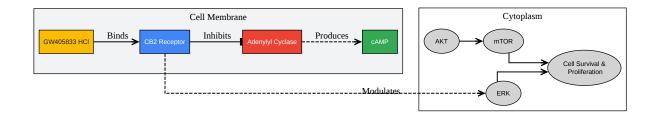
These values highlight the significant selectivity of GW405833 for the CB2 receptor over the CB1 receptor in terms of binding affinity and potency.



Signaling Pathways

The interaction of **GW405833 hydrochloride** with cannabinoid receptors initiates a cascade of intracellular signaling events. The primary mechanism involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[1] Furthermore, GW405833 has been shown to modulate key signaling pathways involved in cell growth, proliferation, and survival, such as the AKT/mTOR and ERK pathways.

CB2 Receptor Activation and Downstream Signaling



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Caption: GW405833 hydrochloride signaling cascade.

Experimental Protocols

This section provides an overview of key experimental methodologies used to characterize the pharmacological effects of **GW405833 hydrochloride**.

Forskolin-Stimulated cAMP Accumulation Assay

This assay is fundamental to determining the functional activity of GW405833 as a CB2 receptor agonist.

Objective: To measure the ability of GW405833 to inhibit forskolin-stimulated cAMP production in cells expressing the CB2 receptor.



Methodology:

- Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human CB2 receptor are cultured in appropriate media.
- Cell Plating: Cells are seeded into 96-well plates and incubated to allow for attachment.
- Assay:
 - Cells are washed and incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
 - Cells are then treated with varying concentrations of GW405833 hydrochloride.
 - Forskolin, a direct activator of adenylyl cyclase, is added to all wells (except for the basal control) to stimulate cAMP production.
 - The reaction is stopped, and the cells are lysed.
- cAMP Quantification: Intracellular cAMP levels are measured using a competitive immunoassay, such as a LANCE® Ultra cAMP assay or an enzyme-linked immunosorbent assay (ELISA).
- Data Analysis: The concentration-response curve for GW405833-mediated inhibition of forskolin-stimulated cAMP is plotted to determine the EC₅₀ value.

Western Blot Analysis of AKT and ERK Phosphorylation

This technique is employed to investigate the impact of GW405833 on downstream signaling pathways.

Objective: To assess the effect of GW405833 on the phosphorylation status of AKT and ERK in a relevant cell line (e.g., MDA-MB-231 breast cancer cells).[3]

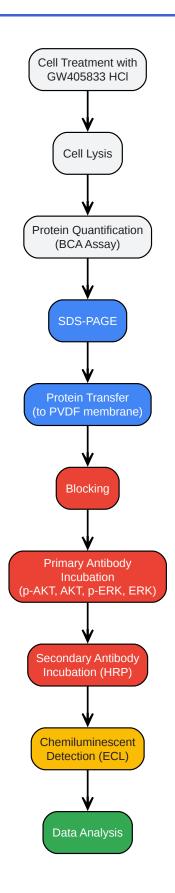
Methodology:

• Cell Treatment: Cells are treated with **GW405833 hydrochloride** for a specified duration.



- Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.
- SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
- Immunoblotting:
 - The membrane is blocked to prevent non-specific antibody binding.
 - The membrane is incubated with primary antibodies specific for phosphorylated AKT (p-AKT), total AKT, phosphorylated ERK (p-ERK), and total ERK.
 - After washing, the membrane is incubated with a horseradish peroxidase (HRP)conjugated secondary antibody.
- Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
- Analysis: The band intensities are quantified, and the ratio of phosphorylated protein to total protein is calculated to determine the effect of GW405833.





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Caption: Western blot experimental workflow.



In Vivo Model of Neuropathic Pain: Partial Sciatic Nerve Ligation (PSNL)

The PSNL model is a widely used preclinical model to evaluate the analgesic efficacy of compounds like GW405833 in a neuropathic pain setting.

Objective: To assess the ability of GW405833 to alleviate mechanical allodynia in a mouse model of neuropathic pain.

Methodology:

- Animal Model: Adult male C57BL/6 mice are typically used.
- Surgical Procedure:
 - Mice are anesthetized.
 - The sciatic nerve is exposed at the mid-thigh level.
 - A partial, tight ligation of the nerve is performed, affecting approximately one-third to onehalf of the nerve diameter.
 - The incision is closed.
- Behavioral Testing (Mechanical Allodynia):
 - Mechanical sensitivity is assessed using von Frey filaments.
 - Mice are placed in a testing apparatus with a wire mesh floor.
 - Calibrated von Frey filaments are applied to the plantar surface of the hind paw until a withdrawal response is elicited.
 - The paw withdrawal threshold is determined.
- Drug Administration: GW405833 hydrochloride is typically administered intraperitoneally (i.p.) at various doses.



 Data Collection and Analysis: Paw withdrawal thresholds are measured before and after drug administration to determine the analgesic effect of GW405833.

Conclusion

GW405833 hydrochloride is a valuable pharmacological tool for investigating the role of the CB2 receptor in various physiological and pathological processes. Its complex pharmacology, involving both CB2 agonism and CB1-mediated effects, underscores the intricate nature of the endocannabinoid system. The experimental protocols outlined in this guide provide a foundation for researchers to further explore the therapeutic potential of this and similar compounds. A thorough understanding of its chemical properties, signaling pathways, and in vivo effects is paramount for the continued development of novel therapeutics targeting the cannabinoid system.

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